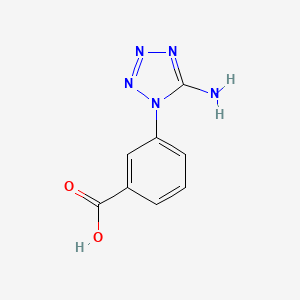

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid. One common method involves the reaction of an appropriate benzoic acid derivative with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Substitution Reactions at the Tetrazole Amino Group

The amino group on the tetrazole ring participates in nucleophilic substitution and acylation reactions. For example:

-

Acetylation : Treatment with acetic anhydride in the presence of pyridine yields the N-acetylated derivative, which retains the benzoic acid functionality while modifying the tetrazole’s electronic properties .

-

Sulfonation : Reaction with sulfonyl chlorides forms sulfonamide derivatives, enhancing solubility for biological testing .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, 0°C → RT, 2h | 3-(5-Acetamido-1H-tetrazol-1-yl)benzoic acid | 88% |

| Sulfonation | RSO₂Cl, DCM, TEA, 0°C → RT | 3-(5-Sulfonamido-1H-tetrazol-1-yl)benzoic acid | 75–82% |

Reactions Involving the Benzoic Acid Moiety

The carboxylic acid group undergoes classical transformations:

-

Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester, useful for further functionalization .

-

Amide Formation : Coupling with amines via EDCI/HOBt yields bioactive amides, as demonstrated in the synthesis of enzyme inhibitors .

Key Example :

Reaction with piperazine under peptide-coupling conditions produces N-piperazinyl derivatives, which are pivotal intermediates in drug discovery :

text3-(5-Amino-1H-tetrazol-1-yl)benzoic acid + Piperazine → 1-[3-(5-Amino-1H-tetrazol-1-yl)benzoyl]piperazine (Yield: 94%, TFA/DCM, 2h)[4]

Cyclization and Ring-Opening Reactions

The tetrazole ring itself can engage in cycloadditions or ring-opening under specific conditions:

-

Thermal Decomposition : Heating above 200°C induces ring contraction, generating nitrile derivatives .

-

Acid-Catalyzed Rearrangement : In HCl/EtOH, the tetrazole ring may open to form thioamide intermediates, though this is less common for amino-substituted tetrazoles.

Redox Reactions

The compound exhibits dual redox behavior:

-

Oxidation : Strong oxidants (e.g., KMnO₄) target the amino group, forming nitroso derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amidine structure.

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 3-(5-Nitroso-1H-tetrazol-1-yl)benzoic acid | Nitric oxide donor scaffolds |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 3-(5-Amidino-1H-tetrazol-1-yl)benzoic acid | Enzyme inhibitor synthesis |

Metal Coordination Chemistry

The tetrazole’s nitrogen atoms act as ligands for transition metals. Coordination complexes with Cu(II) and Zn(II) have been reported, showing enhanced stability compared to simpler tetrazoles .

Example Coordination Sphere :

Cu2++2 L→[CuL2]2+

(Where L = deprotonated 3-(5-amino-1H-tetrazol-1-yl)benzoate)

Stability and Degradation Pathways

-

Photodegradation : UV exposure (λ = 254 nm) leads to cleavage of the tetrazole ring, forming cyanamide byproducts.

-

Hydrolytic Stability : Stable in aqueous solutions at pH 4–8 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

This compound’s versatility in substitution, redox, and coordination reactions makes it a valuable scaffold in pharmaceutical and materials science research. Its dual functional groups enable precise tuning of electronic and steric properties, as evidenced by its broad utility in drug discovery pipelines .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its stability and biological activity. The synthesis of this compound has been explored through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study successfully synthesized N-substituted derivatives using aminoguanidine hydrochloride and succinic anhydride under microwave irradiation, demonstrating efficient pathways for obtaining such compounds .

Antimicrobial Properties

One of the primary applications of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is in antimicrobial research. Compounds containing tetrazole rings have shown promising results against various bacterial and fungal strains. For example, derivatives of 4-amino-5-phenyl-1H-1,2,4-triazole have demonstrated significant antimicrobial activity in susceptibility tests against bacteria and yeast-like fungi .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | 16 µg/mL |

| 4-amino-5-benzylthiazole | C. albicans | 8 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that compounds related to this compound exhibit anticancer activity. A study highlighted the cytotoxic effects of a related compound on various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound showed an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours . The mechanism involves apoptosis induction through reactive oxygen species generation.

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 25.00 ± 0.30 |

| Related triazole derivative | Caco-2 | 16.63 ± 0.27 |

| Another derivative | LNCaP | 30.50 ± 0.40 |

Wirkmechanismus

The mechanism of action of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid: This compound has a triazole ring instead of a tetrazole ring and exhibits different chemical reactivity and biological activity.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound with a triazole ring, used in the synthesis of various bioactive molecules.

Uniqueness

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to triazole-containing compounds. The tetrazole ring’s ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis.

Biologische Aktivität

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including microwave-assisted nucleophilic ring opening and intramolecular cyclization techniques. The synthesis involves starting materials such as succinic anhydride and aminoguanidine hydrochloride, followed by specific reaction pathways depending on the nucleophilicity of the amines used .

The molecular structure includes a tetrazole ring linked to a benzoic acid moiety. The crystal structure analysis reveals that the compound exhibits tautomerism, which can influence its biological activity . The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C8H7N5O2 |

| Molecular Weight | 205.17 g/mol |

| CAS Number | 1989671-38-6 |

| Tautomeric Forms | 5-amino and 3-amino forms |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines. For instance, docking simulations suggest that it interacts with the colchicine binding site on tubulin .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro tests demonstrated its ability to reduce inflammation markers in glial cells stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in neuroinflammatory conditions .

Case Studies

- Inhibition of Tubulin Polymerization : A study reported that this compound derivatives showed IC50 values in the low micromolar range against cancer cell lines. The compound was effective in disrupting microtubule dynamics essential for mitosis .

- Neuroprotective Effects : In vivo studies indicated that this compound could reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This positions it as a candidate for treating neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects appears to involve:

- Tubulin Binding : Disruption of microtubule formation leads to cell cycle arrest.

- Inflammatory Pathway Modulation : Reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated glial cells.

Eigenschaften

IUPAC Name |

3-(5-aminotetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-8-10-11-12-13(8)6-3-1-2-5(4-6)7(14)15/h1-4H,(H,14,15)(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTIQHFZLUPOCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.